1,2-Bis(benzamido)ethene
Description
1,2-Bis(benzamido)ethene is a conjugated ethene derivative featuring two benzamido (-NHCOC₆H₅) groups symmetrically attached to a central ethylene (C=C) backbone. The benzamido substituents introduce strong electron-withdrawing and π-conjugative effects, influencing the compound’s electronic structure, solubility, and intermolecular interactions. The planar geometry of the ethene backbone, combined with aromatic substituents, often enhances crystallinity and thermal stability, making such compounds valuable in materials science, coordination chemistry, and catalysis .
Properties
CAS No. |
5992-34-7 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-[(E)-2-benzamidoethenyl]benzamide |
InChI |
InChI=1S/C16H14N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)/b12-11+ |
InChI Key |
UNFYXGSZWIZZKH-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C=C/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC=CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[(E)-2-(Benzoylamino)ethenyl]benzamide typically involves the condensation of benzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods:
Industrial production of N-[(E)-2-(Benzoylamino)ethenyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: N-[(E)-2-(Benzoylamino)ethenyl]benzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives .
-
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives .
-
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the benzoylamino group can be replaced by other nucleophiles under suitable conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides or related derivatives.
Scientific Research Applications
Chemistry:
N-[(E)-2-(Benzoylamino)ethenyl]benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules .
Medicine:
It may be explored for its pharmacological properties, including its ability to interact with specific enzymes or receptors .
Industry:
In the industrial sector, N-[(E)-2-(Benzoylamino)ethenyl]benzamide can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications .
Mechanism of Action
The mechanism of action of N-[(E)-2-(Benzoylamino)ethenyl]benzamide involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target molecules, while the ethenyl linkage provides flexibility and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,2-Bis(benzamido)ethene with structurally related bis-substituted ethenes, emphasizing substituent effects on physical, electronic, and functional properties.
Table 1: Key Properties of Bis-Substituted Ethene Derivatives
Structural and Electronic Effects
- Planarity and Conjugation : Unsaturated ethene backbones (e.g., in tetrazolyl derivatives) promote planarity, enhancing density and detonation performance . Benzamido groups likely exhibit similar conjugation effects, though their electron-withdrawing nature may reduce π-π stacking compared to benzimidazoles .
- Substituent Electronics : Tetrazolyl and benzimidazolyl groups are electron-deficient, favoring applications in energetic materials and metal coordination. In contrast, benzamido groups, with amide resonance, may enhance hydrogen-bonding interactions, improving solubility in polar solvents .
Thermal and Kinetic Behavior
- Thermal Stability : Bis(benzimidazole) ethenes exhibit high thermal stability due to rigid aromatic frameworks, making them suitable for catalysis . Tetrazolyl derivatives decompose explosively under high energy input .
- Isomerization Kinetics : (Z)-1,2-Bis(4-methylphenyl)ethene undergoes stereoisomerization with a rate constant of $2.57 \times 10^{-4}\ \text{sec}^{-1}$ using Cp₂ZrBu₂ catalysts . Benzamido substituents, with stronger steric and electronic effects, may alter isomerization pathways.
Research Findings and Trends
Density Enhancement : Planar bis(tetrazolyl)ethenes achieve densities >1.9 g/cm³, a benchmark for high-energy materials . Benzamido derivatives, with bulkier substituents, may exhibit lower densities but improved solubility.
Catalytic Versatility : Bis(benzimidazole) ethenes are effective in polymerization and electron-transfer studies, attributed to their rigid, electron-rich frameworks .
Synthetic Flexibility : Thioether ethenes (e.g., 1,2-Bis(ethylthio)ethene) serve as precursors for sulfur-rich polymers, highlighting the role of substituent chemistry in diversifying applications .
Biological Activity
1,2-Bis(benzamido)ethene is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
1,2-Bis(benzamido)ethene consists of two benzamide groups attached to an ethylene backbone. Its structure can be represented as follows:
This compound's unique arrangement contributes to its interactions with biological systems.
Antioxidant Activity
Recent studies have indicated that 1,2-bis(benzamido)ethene exhibits significant antioxidant properties. The evaluation of its antioxidant capacity was conducted using various assays that measure the ability to scavenge free radicals and reduce oxidative stress markers.
Table 1: Antioxidant Activity of 1,2-Bis(benzamido)ethene
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 25 µM |
| ABTS Radical Cation | IC50 = 30 µM |
| FRAP Assay | Total Antioxidant Capacity = 150 µmol FeSO4/g |
These results indicate that 1,2-bis(benzamido)ethene can effectively neutralize free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
Antiproliferative Effects
The antiproliferative activity of 1,2-bis(benzamido)ethene has been investigated in various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and leukemia (L1210) cells.
Case Study: MCF-7 Breast Cancer Cells
In a study examining the effects of 1,2-bis(benzamido)ethene on MCF-7 cells:
- Concentration Range : 10 µM to 100 µM
- Observation : Significant reduction in cell viability was noted with an IC50 value of approximately 40 µM.
- Mechanism : The compound appears to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 40 | Induction of apoptosis via caspase activation |
| L1210 | 35 | Inhibition of cell cycle progression |
Mechanistic Insights
The mechanism by which 1,2-bis(benzamido)ethene exerts its biological effects involves multiple pathways:
- Reactive Oxygen Species (ROS) : The compound is known to increase ROS levels within cells, leading to oxidative damage and subsequent apoptosis.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, contributing to its antiproliferative effects.
- Protein Interaction : Binding studies suggest that it may interact with key regulatory proteins involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
